2,6-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of two methyl groups at the 2 and 6 positions on the tetrahydroquinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of 2,6-dimethylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Another method involves the cyclization of 2,6-dimethylaniline with an appropriate aldehyde or ketone under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the tetrahydroquinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding quinoline derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of fully saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), platinum catalysts
Substitution: Halogens (bromine, chlorine), nitrating agents
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives
Scientific Research Applications
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders and cancer.
Materials Science: This compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific bioactive derivative being studied.
Comparison with Similar Compounds
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at positions 2 and 6, resulting in different chemical properties and reactivity.
2,6-Dimethylquinoline: The fully aromatic counterpart, which exhibits different reactivity due to the absence of the tetrahydro structure.
Tetrahydroisoquinoline: A similar compound with a different ring structure, leading to distinct biological activities and applications.
The presence of the methyl groups at positions 2 and 6 in this compound imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3,6-7,9,12H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEQGRQCHGIUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517989 | |
Record name | 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-45-8 | |
Record name | 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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